2-(2-methoxyphenoxy)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide
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Overview
Description
2-(2-methoxyphenoxy)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a methoxyphenoxy group, a phenylpiperazine moiety, and a sulfonylpropylacetamide linkage, making it a molecule of interest for its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated compound under basic conditions to form the 2-methoxyphenoxy intermediate.
Introduction of the Phenylpiperazine Moiety: The intermediate is then reacted with 4-phenylpiperazine in the presence of a suitable coupling agent to introduce the phenylpiperazine group.
Sulfonylation and Acetamide Formation: The final steps involve sulfonylation of the intermediate with a sulfonyl chloride, followed by acetamide formation through reaction with an appropriate acylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The sulfonyl group can be reduced under specific conditions to form sulfide derivatives.
Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenylpiperazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone
- 2-(2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethanol
Uniqueness
Compared to similar compounds, 2-(2-methoxyphenoxy)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide stands out due to its unique sulfonylpropylacetamide linkage, which may confer distinct biological activities and chemical properties. This structural feature can enhance its potential as a therapeutic agent and its versatility in chemical synthesis.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-29-20-10-5-6-11-21(20)30-18-22(26)23-12-7-17-31(27,28)25-15-13-24(14-16-25)19-8-3-2-4-9-19/h2-6,8-11H,7,12-18H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQRNYXZSJNSOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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